molecular formula C7H6BNO2 B13117374 (2-ethynylpyridin-4-yl)boronic acid

(2-ethynylpyridin-4-yl)boronic acid

Cat. No.: B13117374
M. Wt: 146.94 g/mol
InChI Key: UACDOODTHYUQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-ethynylpyridin-4-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an ethynyl group at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethynylpyridin-4-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored in industrial settings due to its efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ethynylpyridin-4-yl)boronic acid is unique due to the presence of both an ethynyl group and a boronic acid group on a pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C7H6BNO2

Molecular Weight

146.94 g/mol

IUPAC Name

(2-ethynylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H6BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h1,3-5,10-11H

InChI Key

UACDOODTHYUQQH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C#C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.